Diethyl (1,1-difluoro-2-(4-methoxyphenyl)-3-nitropropyl)phosphonate
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Overview
Description
This compound is a phosphonate ester with a nitro group and a methoxyphenyl group attached to the carbon chain. Phosphonate esters are often used in organic synthesis and can act as ligands in various chemical reactions .
Molecular Structure Analysis
The molecular structure would consist of a phosphonate ester linked to a carbon chain with a nitro group and a methoxyphenyl group. The presence of the nitro group and the methoxyphenyl group could potentially influence the reactivity and properties of the compound .Chemical Reactions Analysis
As a phosphonate ester, this compound could potentially participate in a variety of reactions. The nitro group could potentially be reduced, and the methoxyphenyl group could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties would depend on the specific structure of the compound. Factors that could influence the properties include the presence of the nitro group, the methoxyphenyl group, and the phosphonate ester .Scientific Research Applications
Synthesis and Use in Alkyne Formation
Diethyl (dichloromethyl)phosphonate, closely related to the compound , is used in the synthesis of alkynes, such as (4-methoxyphenyl)ethyne, showcasing its role in organic synthesis processes (Marinetti & Savignac, 2003).
Corrosion Inhibition
Diethyl (((4-chlorophenyl)amino)(4-methoxyphenyl)methyl)phosphonate, a similar compound, has demonstrated effectiveness as a corrosion inhibitor for mild steel in hydrochloric acid, relevant for industrial pickling processes. This highlights its potential application in material protection and industrial processes (Gupta et al., 2017).
Structural, Vibrational, and Electronic Analysis
The compound diethyl (hydroxy(4-methoxyphenyl) methyl) phosphonate has been synthesized and characterized, providing insights into its structural, vibrational, and electronic properties. Such studies are essential for understanding the chemical behavior of these compounds (Uppal et al., 2018).
Anticorrosion Properties
Research on diethyl (phenylamino) methyl) phosphonate derivatives, including compounds with 4-methoxyphenyl groups, has revealed their potential as anticorrosion agents. This demonstrates their application in protecting metals from corrosion (Moumeni et al., 2020).
Difluoromethylenation of Ketones
Diethyl (difluoro(trimethylsilyl)methyl)phosphonate is used for difluoromethylenation of ketones, providing a pathway to β-hydroxy-α,α-difluorophosphonates, which are of interest in medicinal research (Wang, Cao, & Zhou, 2016).
Synthetic Applications
Diethyl phosphonates, including diethyl (difluoro(trimethylsilyl)methyl)phosphonate, are involved in the preparation and synthetic application for various organic compounds, demonstrating their versatility in synthetic organic chemistry (Tsai, 1997).
Mechanism of Action
properties
IUPAC Name |
1-[(2S)-1-diethoxyphosphoryl-1,1-difluoro-3-nitropropan-2-yl]-4-methoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20F2NO6P/c1-4-22-24(20,23-5-2)14(15,16)13(10-17(18)19)11-6-8-12(21-3)9-7-11/h6-9,13H,4-5,10H2,1-3H3/t13-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJUHHQWLIOETFG-CYBMUJFWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(C(C[N+](=O)[O-])C1=CC=C(C=C1)OC)(F)F)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOP(=O)(C([C@H](C[N+](=O)[O-])C1=CC=C(C=C1)OC)(F)F)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20F2NO6P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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